molecular formula C9H11IO3 B12344129 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

Katalognummer: B12344129
Molekulargewicht: 294.09 g/mol
InChI-Schlüssel: WYBYZKMUQUMGHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the iodination of 7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Reduction: Formation of 7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one.

    Substitution: Formation of 7-hydroxy-3-amino-4a,5,6,7,8,8a-hexahydrochromen-4-one.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and an iodine atom on the chromene ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H11IO3

Molekulargewicht

294.09 g/mol

IUPAC-Name

7-hydroxy-3-iodo-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h4-6,8,11H,1-3H2

InChI-Schlüssel

WYBYZKMUQUMGHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1O)OC=C(C2=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.